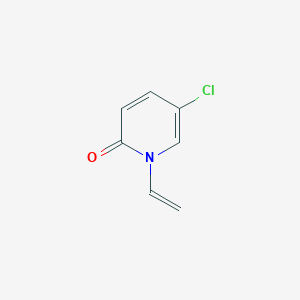
5-Chloro-1-vinyl-2-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-vinyl-2-pyridone: is a heterocyclic compound that belongs to the class of pyridones. Pyridones are six-membered rings containing a nitrogen atom and a carbonyl group. The presence of a chlorine atom at the 5-position and a vinyl group at the 1-position makes this compound unique. Pyridones, including this compound, have garnered significant attention due to their versatile applications in various fields such as biology, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-vinyl-2-pyridone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-pyridone with acetylene under specific conditions. This reaction typically requires a palladium catalyst and microwave irradiation to yield the desired product in good-to-high yields . Another method involves the use of multi-component reactions (MCRs) that include the reaction of 5-chloro-2-pyridone with vinyl halides in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-vinyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbonyl group in the pyridone ring can be reduced to form hydroxypyridines.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Hydroxypyridines.
Substitution: Amino or thiol-substituted pyridones.
Scientific Research Applications
Chemistry: 5-Chloro-1-vinyl-2-pyridone is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These compounds can be used to study the mechanisms of various biological processes and develop new therapeutic agents .
Medicine: The compound and its derivatives have been investigated for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and fluorescent materials. Its chemical stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Chloro-1-vinyl-2-pyridone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound derivatives can inhibit the activity of enzymes involved in key metabolic pathways, such as kinases and proteases.
Receptors: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
5-Chloro-2-pyridone: Lacks the vinyl group, making it less reactive in certain chemical reactions.
1-Vinyl-2-pyridone: Lacks the chlorine atom, which affects its chemical reactivity and biological activity.
5-Bromo-1-vinyl-2-pyridone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
Uniqueness: 5-Chloro-1-vinyl-2-pyridone is unique due to the presence of both the chlorine atom and the vinyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications in various fields .
Properties
CAS No. |
22109-28-0 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
5-chloro-1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H6ClNO/c1-2-9-5-6(8)3-4-7(9)10/h2-5H,1H2 |
InChI Key |
DOKVVXAHHPWUNC-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(C=CC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


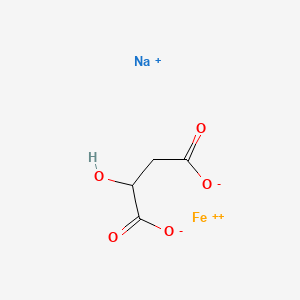
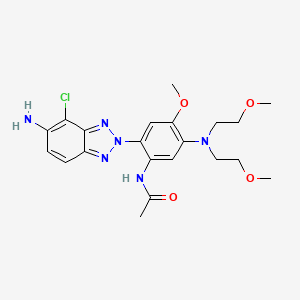

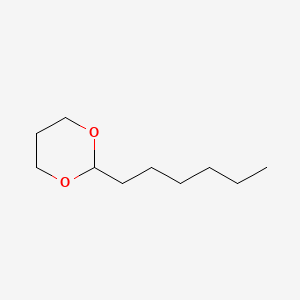
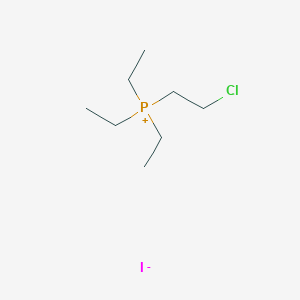
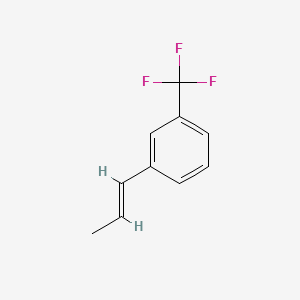
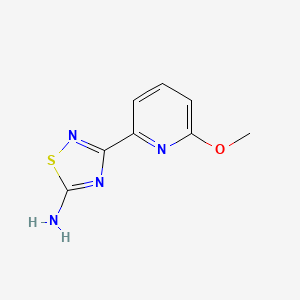
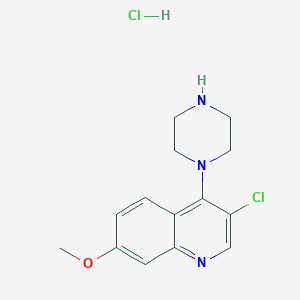
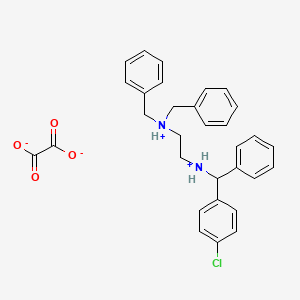
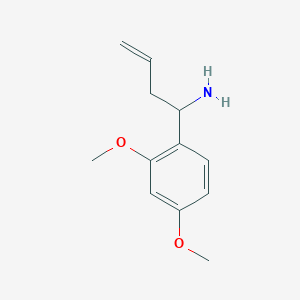
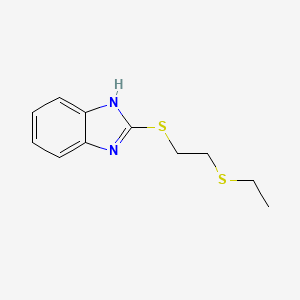
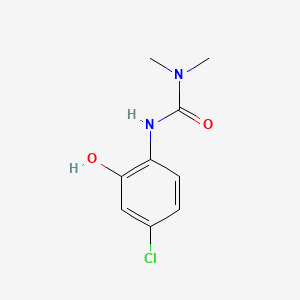

![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
